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molecular formula C16H17N3 B8536558 4-[(1-Cyclobutyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine CAS No. 824431-89-2

4-[(1-Cyclobutyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine

Cat. No. B8536558
M. Wt: 251.33 g/mol
InChI Key: QAWAXIKAHWUIHN-UHFFFAOYSA-N
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Patent
US07091222B2

Procedure details

The title compound, MS: m/e=252.4 (M+H+), was prepared in accordance with the general method of example 1 from 2-methyl-4-(2-methyl-1H-imidazol-4-ylethynyl)-pyridine and bromocyclobutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]#[C:9][C:10]2[N:11]=[C:12]([CH3:15])[NH:13][CH:14]=2)[CH:5]=[CH:4][N:3]=1.Br[CH:17]1[CH2:20][CH2:19][CH2:18]1>>[CH:17]1([N:13]2[CH:14]=[C:10]([C:9]#[C:8][C:6]3[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=3)[N:11]=[C:12]2[CH3:15])[CH2:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC(=C1)C#CC=1N=C(NC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)N1C(=NC(=C1)C#CC1=CC(=NC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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